3-(3-Methoxyanilino)-2-phenylprop-2-enal
Description
3-(3-Methoxyanilino)-2-phenylprop-2-enal is an α,β-unsaturated enamine derivative characterized by a propenal backbone substituted with a 3-methoxyanilino group and a phenyl ring. Its structure enables conjugation across the C=C–C=N system, leading to shortened bond lengths (e.g., C2–C1: ~1.42 Å) and resonance-assisted hydrogen bonding (RAHB) in its crystalline form . This compound serves as a versatile synthon in medicinal chemistry, particularly in synthesizing benzothiazine derivatives with antimalarial activity . Its molecular geometry and electronic properties are influenced by the electron-donating methoxy group and the planar arrangement of substituents.
Properties
CAS No. |
918896-93-2 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-(3-methoxyanilino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C16H15NO2/c1-19-16-9-5-8-15(10-16)17-11-14(12-18)13-6-3-2-4-7-13/h2-12,17H,1H3 |
InChI Key |
OKQQZLIBRGQTDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyanilino)-2-phenylprop-2-enal typically involves the reaction of 3-methoxyaniline with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyanilino)-2-phenylprop-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy group or the aniline moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
3-(3-Methoxyanilino)-2-phenylprop-2-enal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyanilino)-2-phenylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
Key Compounds Analyzed
Ethyl 3-(5-chloro-2-methoxyanilino)-2-cyanoprop-2-enoate (CAS 1185299-90-4) Substituents: Chloro, methoxy, cyano. Features: Electron-withdrawing chloro and cyano groups enhance electrophilicity, increasing reactivity in nucleophilic substitutions compared to the parent compound . Applications: Intermediate in drug synthesis.
4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one Substituents: Oxazolone ring, phenyl, methoxyanilino. Features: Z-configuration and π-delocalization across the oxazolone ring system. Planar geometry (r.m.s. deviation: 0.089 Å) facilitates π-π stacking in crystal packing . Applications: Peptide synthesis and bioactive molecule development.
2-(Phenylsulfonyl)-3-(3-thienyl)prop-2-enenitrile (CAS 708230-19-7)
- Substituents: Thienyl, sulfonyl.
- Features: Sulfonyl group introduces strong electron-withdrawing effects, altering conjugation pathways compared to the methoxy group in the title compound .
Hydrogen Bonding and Crystal Packing
- 3-(3-Methoxyanilino)-2-phenylprop-2-enal: Forms a six-membered RAHB ring via N–H⋯O(sulfonyl) interactions (N⋯O: ~2.8 Å), enhancing thermal stability .
- AJULUM and DALVES (analogues): Similar RAHB interactions with N–H⋯O(carbonyl) bonds but longer C=C distances (1.371–1.386 Å vs. 1.345 Å in non-RAHB structures like TAKDOZ) .
- 4-[(3-Methoxyanilino)methylidene]oxazol-5-one: Intermolecular N–H⋯O hydrogen bonds create 1D chains, while π-π interactions (centroid distance: 3.62 Å) stabilize 2D networks .
Table 1: Structural and Functional Comparison
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